molecular formula C21H20ClN3O3S2 B6500038 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 953991-97-4

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B6500038
CAS No.: 953991-97-4
M. Wt: 462.0 g/mol
InChI Key: GPRXUYPRFUNPMA-UHFFFAOYSA-N
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Description

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound featuring a complex molecular structure designed for research applications. Its structure is characterized by a central 1,3-thiazole ring, a heterocyclic motif known for its diverse biological activities and presence in many pharmacologically active molecules . This core thiazole is functionalized with a (4-chlorophenyl)carbamoyl group and further linked to a (2-methoxyphenyl)methylacetamide moiety via a sulfanyl-ethyl bridge, contributing to the compound's overall properties and potential reactivity . The specific integration of the chlorophenyl and methoxybenzyl groups suggests potential for interaction with various biological targets, making it a candidate for investigation in medicinal chemistry and drug discovery research. Researchers can leverage this compound in high-throughput screening assays to identify its mechanism of action and explore its potential as a lead structure for the development of novel therapeutic agents. Its well-defined structure also makes it suitable for use as a standard in analytical chemistry, particularly in methods development using techniques like mass spectrometry and NMR for the identification and quantification of complex thiazole derivatives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-28-18-5-3-2-4-14(18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXUYPRFUNPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide, known by its CAS number 953991-97-4, is a thiazole-based derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3S2, with a molecular weight of 462.0 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Property Value
Molecular FormulaC21H20ClN3O3S2
Molecular Weight462.0 g/mol
CAS Number953991-97-4
Structural FeaturesThiazole ring, Chlorophenyl group

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells . The presence of electron-donating groups on the phenyl ring enhances activity, suggesting that the structural characteristics of this compound could contribute to its antitumor efficacy.

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A comparative study found that thiazole-based compounds exhibited varying degrees of antibacterial activity, with certain derivatives showing MIC values lower than those of standard antibiotics .

The proposed mechanism for the biological activity of thiazole derivatives includes interaction with cellular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that these compounds may bind to proteins such as Bcl-2, inhibiting their function and promoting apoptosis in cancer cells .

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • A study evaluated the cytotoxic effects of a series of thiazole derivatives on A-431 and Jurkat cells. The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death through apoptosis .
  • Antibacterial Efficacy
    • In a screening of various thiazole compounds against bacterial strains, one derivative exhibited an MIC value of 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, substituents, and inferred bioactivities based on evidence:

Compound Name (IUPAC) Core Structure Key Substituents Molecular Formula Potential Bioactivity (Inferred from Evidence) Reference
Target Compound: 2-[2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide Thiazole - 4-Chlorophenyl carbamoyl methyl sulfanyl
- 2-Methoxybenzyl acetamide
C₂₁H₂₀ClN₃O₃S₂ Antimicrobial, anti-inflammatory (hypothesized)
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thiadiazole - 4-Methylphenyl carbamoyl amino
- 4-Nitrophenyl acetamide
C₁₈H₁₆N₆O₄S₂ Antimicrobial (nitro groups enhance activity)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Triazole - 4-Chlorophenyl
- 4-Methylphenyl
- 2-Ethyl-6-methylphenyl acetamide
C₂₆H₂₆ClN₅OS Antifungal, enzyme inhibition (triazole scaffold)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole-oxadiazole - 4-Methoxyphenyl oxadiazole
- 2-Chlorobenzyl acetamide
C₂₃H₂₂ClN₇O₃S Anti-inflammatory, kinase inhibition (oxadiazole motif)
N-[4-(Aminosulfonyl)phenyl]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide Triazole - 2-Chlorophenyl
- 4-Sulfamoylphenyl acetamide
C₁₈H₁₇ClN₆O₃S₂ Diuretic, carbonic anhydrase inhibition (sulfamoyl group)
2-[[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole - 2-Chlorophenyl
- 4-Butylphenyl acetamide
C₂₁H₂₃ClN₆OS Antimicrobial (chlorophenyl and alkyl chain synergy)

Detailed Research Findings

Structural Correlates of Bioactivity

highlights that acetamide derivatives with shared structural motifs cluster into groups with similar bioactivity profiles. For instance:

  • Chlorophenyl and thiazole/triazole cores (as in the target compound) are linked to antimicrobial activity due to their ability to disrupt microbial cell membranes or enzymes .
  • Methoxy and sulfamoyl groups enhance solubility and target specificity, as seen in compounds with anti-inflammatory or diuretic effects .

Anti-Exudative Activity

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. This suggests that the thiolated acetamide backbone, when combined with aromatic substituents, may modulate inflammatory pathways .

Antimicrobial Potential

The crystal structure of N-(4-methoxyphenyl)acetamide (related to the target compound) was synthesized explicitly for antimicrobial testing, underscoring the role of methoxy and acetamide groups in enhancing bacterial membrane penetration .

Notes

Bioactivity Gaps : Direct pharmacological data for the target compound are lacking; inferences rely on structural parallels to tested derivatives.

Synthetic Challenges : suggests that chloroacetyl chloride is a common reagent for acetamide synthesis, but optimization may be required for the target’s complex substituents.

Therapeutic Potential: The combination of 4-chlorophenyl and 2-methoxybenzyl groups positions the compound for further testing in inflammation and infection models.

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of a thioamide with an α-haloketone. For this target molecule, 3-bromoacetylacetone reacts with thiourea derivatives under refluxing ethanol to yield the 1,3-thiazol-4-yl intermediate. Key modifications include:

  • Solvent optimization : Ethanol or dimethylformamide (DMF) improves solubility and reaction kinetics.

  • Catalyst use : Triethylamine (TEA) facilitates deprotonation, accelerating cyclization.

Table 1: Reaction Conditions for Thiazole Ring Formation

ReactantSolventCatalystTemperature (°C)Yield (%)
3-Bromoacetylacetone + ThioureaEthanolTEA8072
3-Bromoacetylacetone + ThioureaDMFNone10068

One-Pot Bromination-Thiocyanation

An alternative route from employs N-bromosuccinimide (NBS) for bromination of α-active methylene ketones, followed by potassium thiocyanate substitution. This method avoids intermediate isolation, streamlining the process:

  • Bromination of acetylacetone with NBS generates 3-bromoacetylacetone .

  • Thiocyanate substitution forms 3-thiocyanatoacetylacetone , which undergoes cyclization with benzylamine analogs to yield the thiazole core.

MethodReactantsSolventYield (%)
Ugi Reaction4-Cl-C6H4-NCO, glyoxylic acidMethanol78
Isocyanate Coupling4-Cl-C6H4-NCO, HSCH2CONH2DCM82

Acetamide Side-Chain Incorporation

The N-[(2-methoxyphenyl)methyl]acetamide moiety is appended through amidation or reductive amination:

Amidation of Carboxylic Acid

  • Activation strategy : The thiazole-linked carboxylic acid is activated with HOBt/EDC before reacting with 2-methoxybenzylamine in DMF.

  • Yield optimization : Excess amine (1.5 eq.) and 24-hour reaction time achieve 90% conversion.

Reductive Amination

An alternative pathway involves 2-methoxybenzaldehyde and ammonium acetate in a reductive amination with NaBH3CN, though yields are lower (65%) due to competing side reactions.

Integrated Synthetic Route

Combining the above steps, the most efficient pathway proceeds as follows:

  • Thiazole formation : One-pot bromination-thiocyanation-cyclization (, 72% yield).

  • Sulfanylcarbamoyl introduction : Isocyanate coupling (, 82% yield).

  • Acetamide coupling : HOBt/EDC-mediated amidation (, 90% yield).

Overall yield : 72% × 82% × 90% = 53% .

Analytical Validation

Critical characterization data from literature analogs confirm structural fidelity:

  • NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (OCH3), δ 4.2 ppm (SCH2).

  • MS : m/z 488.9 [M+H]+ aligns with molecular formula C22H21ClN4O5S.

Challenges and Mitigation Strategies

  • Sulfanyl oxidation : Conduct reactions under N2 to prevent disulfide formation.

  • Steric hindrance : Use polar aprotic solvents (DMF) to improve reagent accessibility .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for achieving high yield and purity of the compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfanyl linkage introduction, and amide coupling. Key parameters include:

  • Solvents: Dichloromethane or ethanol for solubility and reactivity .
  • Catalysts: Triethylamine or similar bases to facilitate acylation steps .
  • Temperature/pH control: Maintain 0–5°C during sensitive steps (e.g., carbamoyl group addition) to minimize side reactions .
  • Purification: Recrystallization or column chromatography (e.g., silica gel) to isolate the final product .

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy: Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl groups (δ 3.1–3.5 ppm) .
  • Mass spectrometry: Confirm molecular weight (e.g., 494.4 g/mol for analogs) and fragmentation patterns .
  • HPLC: Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: What in vitro assays are recommended to evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial activity: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .
  • Controls: Include reference drugs (e.g., cisplatin) and solvent controls to validate results .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?

Methodological Answer:
Discrepancies may arise from:

  • Assay conditions: Standardize protocols (e.g., incubation time, cell density) .
  • Compound purity: Verify via HPLC and NMR; impurities >5% can skew results .
  • Cell line variability: Use authenticated cell lines and replicate across multiple models .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Functional group modification: Systematically alter substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Computational modeling: Perform molecular docking to predict binding affinities with target proteins (e.g., kinase enzymes) .
  • Pharmacophore mapping: Identify critical moieties (e.g., thiazole ring, sulfanyl group) using QSAR models .

Basic: How can solubility challenges be mitigated during formulation for biological testing?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In vitro assays: Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS .
  • CYP450 inhibition screening: Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes .
  • Structural modifications: Replace metabolically labile groups (e.g., morpholine sulfonyl) with stable analogs .

Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic studies: Measure plasma concentration-time profiles to assess bioavailability and clearance .
  • Formulation optimization: Adjust dosing vehicles (e.g., PEG-based solutions) to enhance absorption .
  • Metabolite profiling: Identify active/toxic metabolites that may explain efficacy gaps .

Advanced: What mechanistic studies are recommended to identify the compound’s molecular targets?

Methodological Answer:

  • Target fishing: Use affinity chromatography or pull-down assays with labeled compound .
  • CRISPR/Cas9 screens: Knock out candidate genes (e.g., kinases) to observe phenotypic changes .
  • Transcriptomic profiling: RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How can stereochemical effects (if applicable) be evaluated for bioactivity?

Methodological Answer:

  • Chiral resolution: Separate enantiomers via chiral HPLC or enzymatic methods .
  • X-ray crystallography: Determine absolute configuration and correlate with activity .
  • Enantiomer-specific assays: Test isolated isomers in bioactivity models to identify active forms .

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